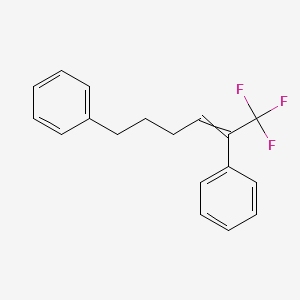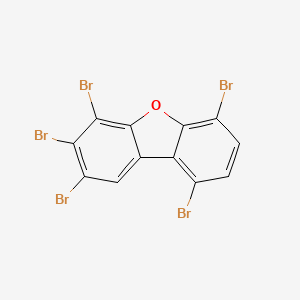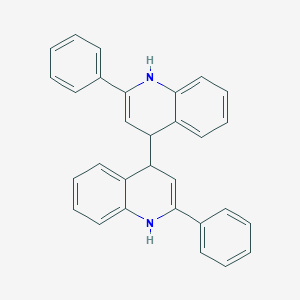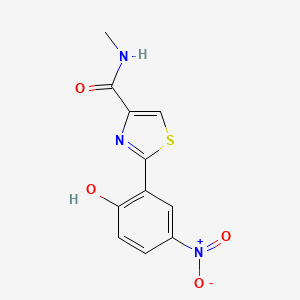
2-(Ethylsulfanyl)-N-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)-N-propylaniline is an organic compound that belongs to the class of aniline derivatives It features an ethylsulfanyl group attached to the second carbon of the benzene ring and a propyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-N-propylaniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl bromide to introduce the ethylsulfanyl group.
N-Propylation: Finally, the compound is N-propylated using propyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)-N-propylaniline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding N-propylaniline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: N-propylaniline.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)-N-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)-N-propylaniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its binding to target proteins, altering their function and leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)-N-propylaniline: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)-N-butylaniline: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-(Ethylsulfanyl)-N-propylaniline is unique due to the specific combination of the ethylsulfanyl and propyl groups, which can confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
827026-24-4 |
|---|---|
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
2-ethylsulfanyl-N-propylaniline |
InChI |
InChI=1S/C11H17NS/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |
Clé InChI |
MJCOSVSJSFTZHN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=CC=C1SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)

![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)



![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
